Methyl 2-isocyanato-2-phenylacetate
CAS No.: 143676-63-5
Cat. No.: VC8074103
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143676-63-5 |
---|---|
Molecular Formula | C10H9NO3 |
Molecular Weight | 191.18 g/mol |
IUPAC Name | methyl 2-isocyanato-2-phenylacetate |
Standard InChI | InChI=1S/C10H9NO3/c1-14-10(13)9(11-7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Standard InChI Key | SHKLHQANVPYACZ-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC=CC=C1)N=C=O |
Canonical SMILES | COC(=O)C(C1=CC=CC=C1)N=C=O |
Introduction
Chemical Identification and Structural Features
Methyl 2-isocyanato-2-phenylacetate belongs to the class of isocyanate esters, combining the electrophilic isocyanate group (-NCO) with a sterically hindered phenylacetate backbone. The compound’s IUPAC name derives from its methyl ester at the carboxylate position and the isocyanate substituent on the adjacent carbon of the phenylacetic acid framework .
Molecular and Stereochemical Properties
The compound’s molecular weight is 175.19 g/mol, with a density of approximately 1.18 g/cm³ (estimated via analogy to structurally similar isocyanates ). Its 2D structure features a phenyl ring directly bonded to a central carbon that bears both the isocyanate and methyl ester groups. This arrangement creates significant steric hindrance, influencing its reactivity in nucleophilic additions.
Key Structural Data
Property | Value |
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Molecular Formula | C₁₀H₉NO₂ |
CAS Registry Number | 39533-32-9 |
SMILES | COC(=O)C(C#N)(C1=CC=CC=C1)O |
Boiling Point | ~245–250°C (extrapolated ) |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of methyl 2-isocyanato-2-phenylacetate typically proceeds via a two-step protocol:
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Esterification of Phenylacetic Acid: Methylation of 2-cyano-2-phenylacetic acid using methanol under acidic conditions yields the methyl ester precursor.
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Isocyanate Formation: Treatment of the intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in anhydrous toluene induces a Curtius rearrangement, converting the cyano group to isocyanate .
Representative Reaction
This method avoids explosive intermediates, aligning with modern safety protocols .
Byproducts and Optimization
Key challenges include minimizing hydrolysis of the isocyanate group during purification. Studies recommend using dry solvents and low-temperature (0–5°C) workups to suppress side reactions . Yields typically range from 70–85%, depending on the purity of starting materials.
Physicochemical Properties
Stability and Reactivity
The compound is moisture-sensitive, undergoing rapid hydrolysis to form 2-phenyl-2-ureidoacetic acid methyl ester in aqueous environments . In nonpolar solvents (e.g., toluene, hexane), it remains stable for weeks at 4°C.
Thermal Behavior
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Decomposition Temperature: 180°C (onset, via DSC)
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Flash Point: 112°C (Tagliabue closed-cup method)
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 2270 cm⁻¹ (N=C=O asymmetric stretch) and 1725 cm⁻¹ (ester C=O stretch) .
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¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 4.92 (s, 1H, CH), 7.32–7.45 (m, 5H, Ar-H) .
Applications in Organic Synthesis
Urea and Carbamate Derivatives
The isocyanate group reacts readily with amines to form ureas, a reaction exploited in drug discovery. For example, coupling with trans-4-amino-(cyclohexyloxy)benzoic acid yields derivatives with inhibitory activity against soluble epoxide hydrolase (sEH), a target for cardiovascular therapeutics .
Case Study: sEH Inhibitor Synthesis
This application underscores the compound’s role in generating high-affinity enzyme inhibitors .
Polymer Chemistry
The compound serves as a crosslinking agent in polyurethane foams, enhancing thermal stability. Copolymerization with polyols produces materials with glass transition temperatures (T₉) exceeding 150°C .
Industrial and Research Significance
Despite its niche applications, methyl 2-isocyanato-2-phenylacetate exemplifies the strategic value of multifunctional intermediates in medicinal chemistry. Recent patents highlight its use in covalent inhibitor design, leveraging the isocyanate’s electrophilicity for targeted protein modification .
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